T-kinin

Overview

Description

T-kinin is a peptide hormone found in humans and other mammals. It is a member of the tachykinin family of neuropeptides, which are involved in many physiological functions, including pain perception, inflammation, and regulation of the gastrointestinal system. T-kinin is produced in the hypothalamus, pituitary gland, and other tissues. It plays an important role in the regulation of blood pressure, heart rate, and other physiological processes.

Scientific Research Applications

Cardiovascular Disease Management

T-kinin plays a significant role in the kallikrein–kinin system (KKS) , which is involved in the regulation of cardiovascular functions. It has been studied for its potential therapeutic applications in treating cardiovascular diseases, particularly those related to ischemic and diabetic conditions . The modulation of kinin receptors, specifically B1 and B2, through T-kinin could offer new avenues for managing conditions like hypertension and heart failure .

Anti-Inflammatory Applications

The compound is one of the main acute reactants in the inflammatory process. T-kinin, acting via B2 receptors, has been identified as a crucial mediator in inflammation, suggesting its potential use in developing anti-inflammatory therapies .

Renal Disease Therapeutics

In the context of renal diseases, T-kinin’s interaction with the kallikrein–kinin system can influence renal function and blood flow. Research has indicated that manipulating the activity of kinin receptors could be beneficial in treating renal diseases, especially those associated with diabetic nephropathy .

Pharmacological Research

T-kinin is used in pharmacological studies to differentiate bradykinin receptor specificity and function. Its resistance to degradation by kininase angiotensin-converting enzyme (ACE) makes it a valuable tool for studying the endogenous pathways of vasodilation and their implications in various diseases .

Drug Development

The unique properties of T-kinin, such as its biological profile and resistance to ACE degradation, make it an important molecule in drug development. It helps in understanding the pharmacokinetics and pharmacodynamics of potential therapeutic agents targeting the kinin receptors .

Research on Vasodilatory Mechanisms

T-kinin’s role as an endothelium-dependent vasodilator is crucial for research into the mechanisms of blood pressure regulation. It contributes to the understanding of how kinins can mediate vasodilation through the activation of B1 and B2 receptors and the downstream signaling pathways involving nitric oxide (NO) and endothelium-derived hyperpolarizing factor (EDHF) .

Ischemia and Cardiac Preconditioning

Studies have consistently shown the protective roles of kinins, including T-kinin, against ischemia and in cardiac preconditioning. This highlights its application in developing treatments that can protect the heart from ischemic damage .

Angiotensin-Converting Enzyme (ACE) Inhibitor Studies

T-kinin’s interaction with ACE inhibitors has been a subject of interest, particularly in understanding the cardiovascular protective effects of these inhibitors. Research on T-kinin can provide insights into the development of more effective ACE inhibitors with fewer side effects .

properties

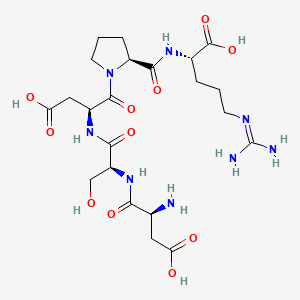

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H89N17O14/c1-3-34(2)47(60)53(85)72-41(32-77)50(82)69-37(19-10-24-65-58(61)62)54(86)76-28-14-23-45(76)56(88)75-27-12-21-43(75)51(83)67-31-46(79)68-39(29-35-15-6-4-7-16-35)48(80)73-42(33-78)55(87)74-26-13-22-44(74)52(84)71-40(30-36-17-8-5-9-18-36)49(81)70-38(57(89)90)20-11-25-66-59(63)64/h4-9,15-18,34,37-45,47,77-78H,3,10-14,19-33,60H2,1-2H3,(H,67,83)(H,68,79)(H,69,82)(H,70,81)(H,71,84)(H,72,85)(H,73,80)(H,89,90)(H4,61,62,65)(H4,63,64,66)/t34-,37-,38-,39-,40-,41-,42-,43-,44-,45-,47-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKCWYHPGFSRBQV-WRBAKOPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H89N17O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1260.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

T-kinin | |

CAS RN |

86030-63-9 | |

| Record name | T-Kinin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086030639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

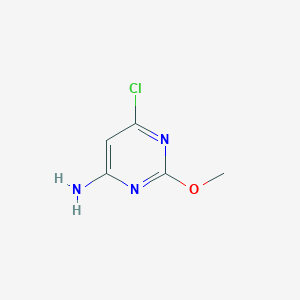

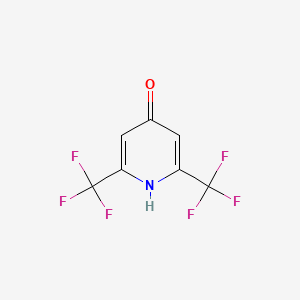

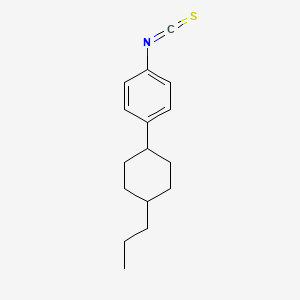

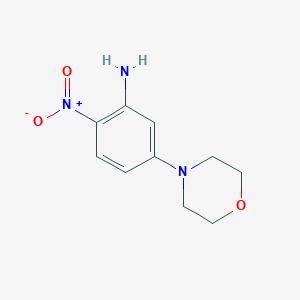

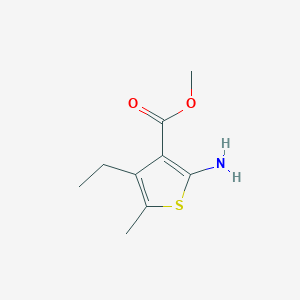

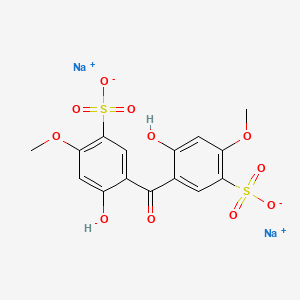

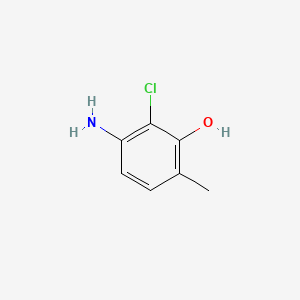

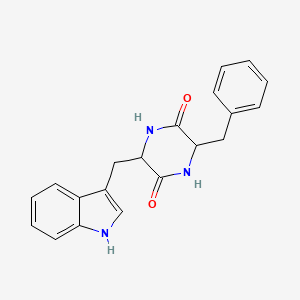

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.